N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]acetamide
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Overview
Description
N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]acetamide typically involves multi-step organic synthesis. The key steps include:
Formation of the oxan-4-yl group: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the propane-2-sulfonyl group: This step involves sulfonylation of a phenyl ring, often using reagents like propane-2-sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the thiophen-2-yl group: This can be done through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate catalysts like palladium.
Formation of the acetamide linkage: This involves the reaction of an amine with an acyl chloride or anhydride to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(oxan-4-yl)-2-[4-(methylsulfonyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]acetamide
- **N-(oxan-4-yl)-2-[4-(ethylsulfonyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]acetamide
Uniqueness
N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]acetamide is unique due to the presence of the propane-2-sulfonyl group, which can impart distinct chemical and biological properties compared to its methyl and ethyl analogs. This uniqueness can influence its reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-(oxan-4-yl)-2-(4-propan-2-ylsulfonylphenyl)-N-(2-thiophen-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO4S2/c1-17(2)29(25,26)21-7-5-18(6-8-21)16-22(24)23(19-10-13-27-14-11-19)12-9-20-4-3-15-28-20/h3-8,15,17,19H,9-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRYFWYEXCSHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CCC2=CC=CS2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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